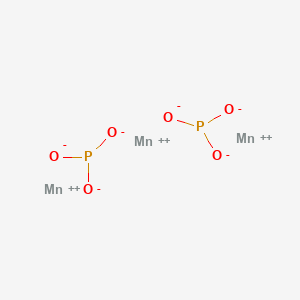
Manganese phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese phosphite is an inorganic compound composed of manganese and phosphite ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound typically exists in different oxidation states of manganese, such as manganese(II) phosphite and manganese(III) phosphite.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese phosphite can be synthesized through several methods. One common approach involves the reaction of manganese(II) salts, such as manganese(II) sulfate, with phosphorous acid. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions. Another method involves the comproportionation of permanganate and manganese(II) in phosphoric acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using manganese(II) salts and phosphorous acid. The process may include steps such as purification, crystallization, and drying to obtain the desired product. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Manganese phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of manganese and the presence of other reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of phosphite ions with other ligands or anions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese(III) or manganese(IV) compounds, while reduction reactions may produce manganese(II) compounds .
Scientific Research Applications
Manganese phosphite has a wide range of scientific research applications due to its unique chemical properties. Some of the notable applications include:
Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is studied for its potential role in enzyme activity and cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including its use as an imaging agent in medical diagnostics.
Industry: In industrial applications, this compound is used in the production of coatings, ceramics, and electronic materials.
Mechanism of Action
The mechanism of action of manganese phosphite involves its interaction with molecular targets and pathways in various chemical and biological systems. In catalytic reactions, this compound acts as an electron donor or acceptor, facilitating the transfer of electrons and promoting the desired chemical transformations . In biological systems, this compound may interact with enzymes and proteins, influencing their activity and function. The compound’s ability to undergo redox reactions allows it to participate in cellular processes and modulate oxidative stress .
Comparison with Similar Compounds
Manganese phosphite can be compared with other similar compounds, such as manganese phosphate and manganese oxide. While all these compounds contain manganese, they differ in their chemical composition, structure, and properties.
Manganese Phosphate: Manganese phosphate is an inorganic compound with the formula MnPO4. It is commonly used in phosphate conversion coatings and as a catalyst in various chemical reactions.
Manganese Oxide: Manganese oxide (MnO) is another manganese-containing compound with different oxidation states. It is widely used in batteries, ceramics, and as a catalyst.
List of Similar Compounds
- Manganese phosphate (MnPO4)
- Manganese oxide (MnO)
- Manganese sulfate (MnSO4)
- Manganese chloride (MnCl2)
This compound stands out due to its unique ability to undergo multiple oxidation states and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
Mn3O6P2 |
|---|---|
Molecular Weight |
322.76 g/mol |
IUPAC Name |
manganese(2+);diphosphite |
InChI |
InChI=1S/3Mn.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |
InChI Key |
GQYGRYMNLHLHNK-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P([O-])[O-].[O-]P([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















